molecular formula C24H14N2Na2O6S2 B2605906 Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate CAS No. 52746-49-3; 98645-86-4

Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate

Cat. No.: B2605906
CAS No.: 52746-49-3; 98645-86-4
M. Wt: 536.48
InChI Key: JZGVJEDMSGTYSM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate is a complex organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its ability to form stable complexes with metal ions. This compound is particularly valuable in analytical chemistry for the detection and quantification of metal ions in various samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate typically involves the sulfonation of 1,10-phenanthroline followed by the introduction of sulfonatophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the sulfonation process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce phenanthroline derivatives with reduced sulfonate groups.

Scientific Research Applications

Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate involves its ability to chelate metal ions. The phenanthroline moiety forms a stable complex with metal ions, which can be detected through colorimetric changes. This property is exploited in various analytical and diagnostic applications to measure metal ion concentrations accurately.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate is unique due to its specific sulfonatophenyl substituents, which enhance its solubility in water and its ability to form highly stable metal complexes. This makes it particularly useful in aqueous analytical applications where other similar compounds may not perform as effectively.

Properties

CAS No.

52746-49-3; 98645-86-4

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.48

IUPAC Name

disodium;2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

JZGVJEDMSGTYSM-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

solubility

not available

Origin of Product

United States

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